molecular formula C11H6FNO B8321411 4-Fluoro-2-(furan-2-yl)benzonitrile

4-Fluoro-2-(furan-2-yl)benzonitrile

Cat. No.: B8321411
M. Wt: 187.17 g/mol
InChI Key: OMFWNHWSOHSYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(furan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C11H6FNO and its molecular weight is 187.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6FNO

Molecular Weight

187.17 g/mol

IUPAC Name

4-fluoro-2-(furan-2-yl)benzonitrile

InChI

InChI=1S/C11H6FNO/c12-9-4-3-8(7-13)10(6-9)11-2-1-5-14-11/h1-6H

InChI Key

OMFWNHWSOHSYIA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C=CC(=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the same procedure used for AUP01158-1, AUP01160-1 was prepared from 2-bromo-4-fluorobenzonitrile (5.0 g, 25.0 mmol), furan-2-ylboronic acid (3.36 g, 30.0 mmol), Pd2(dba)3 (100 mg), 1,2-dimethoxyethane (25 mL) and 2M Na2CO3 (40 mL). The crude was purified by Combiflash chromatography (24 g column, 8 g silica., gradient of eluent from PE to PE/EtOac 9/1) to give the title compound as a light yellow solid. This solid had to be purified an ultimate time by drying under vacuum at 40° C. for 5 days. Finally, pure expected compound was obtained as a white off solid in 35% yield (1.65 g); mp 55-56° C.; 1H NMR (270 MHz, CDCl3) δ 6.58-6.59 (1H, m, ArH), 7.02 (1H, td, J=2.7 and 8.0 Hz, ArH), 7.40 (1H, d, J=3.6 Hz, ArH), 7.57 (1H, s, ArH), 7.62 (1H, d, J=2.7 Hz, ArH), 7.70 (1H, dd, J=5.5 and 7.7 Hz, ArH); HRMS (ESI) calcd. for C11H7FNO (M+H)+188.0506. found 188.0513.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
35%

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